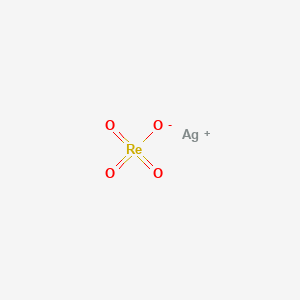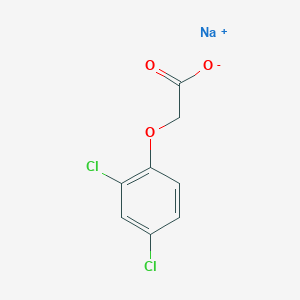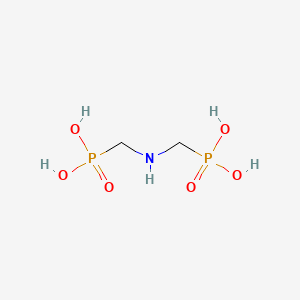
Silver(I) perrhenate
Descripción general
Descripción
Silver(I) perrhenate is a chemical compound with the formula AgReO₄. It is composed of silver ions and perrhenate ions, and it is isostructural with the mineral scheelite (CaWO₄). This compound is known for its unique properties and applications in various fields of science and industry .
Mecanismo De Acción
Target of Action
Silver(I) perrhenate primarily targets the surfaces of mechanical parts, acting as a lubricating additive . It is also known to interact with trimethylsilyl chloride, forming a silyl "ester" .
Mode of Action
This compound interacts with its targets by forming a layer on the worn surface of mechanical parts . This layer incorporates native superalloy oxides and serves as a barrier that prevents direct contact between the rubbing surfaces at elevated temperatures . When reacting with trimethylsilyl chloride, it forms a silyl "ester" .
Biochemical Pathways
It’s known that silver ions can disrupt bacterial, fungal, and protozoal cell membranes, allowing penetration through the membranes and intracellular absorption via pinocytosis .
Result of Action
The primary result of this compound’s action is the reduction of friction and improvement of wear resistance in mechanical parts . It provides the best lubricating performance when at a concentration of 0.5 wt% . In terms of biological effects, silver ions can disrupt cell membranes, leading to potential antibacterial effects .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. It exhibits better tribological properties than the base oil at high temperatures . Its low shear strength and chemical inertness allow for low friction at elevated temperatures .
Análisis Bioquímico
Biochemical Properties
Silver(I) perrhenate plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as oxidoreductases and transferases has been observed, where it acts as a modulator of enzymatic activity. This compound can bind to the active sites of these enzymes, altering their conformation and, consequently, their activity. Additionally, the compound has been found to interact with proteins involved in cellular signaling pathways, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cellular metabolism, including alterations in glycolysis and the tricarboxylic acid cycle . Furthermore, the compound’s impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, this compound has been found to inhibit the activity of certain proteases by binding to their active sites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of reactive intermediates that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular stress and affect cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and protection against oxidative stress. At high doses, this compound can induce toxic effects, including cellular damage, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the glycolytic pathway and the tricarboxylic acid cycle by modulating the activity of key enzymes . Additionally, this compound can influence the levels of metabolites such as ATP, NADH, and reactive oxygen species, thereby impacting cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and transported to various cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific organelles, such as mitochondria and the endoplasmic reticulum. This localization is crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been found to accumulate in mitochondria, where it can influence mitochondrial function and induce changes in cellular energy metabolism. Additionally, the compound’s localization to the nucleus can affect gene expression and cellular responses to stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver(I) perrhenate can be synthesized through the reaction of silver nitrate (AgNO₃) with perrhenic acid (HReO₄) in an aqueous solution. The reaction typically proceeds as follows: [ \text{AgNO}_3 + \text{HReO}_4 \rightarrow \text{AgReO}_4 + \text{HNO}_3 ]
The reaction is carried out under controlled conditions, usually at room temperature, to ensure the complete formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful mixing of silver nitrate and perrhenic acid in large reactors, followed by purification and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Silver(I) perrhenate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to elemental silver and rhenium compounds under specific conditions.
Substitution: This compound can participate in substitution reactions with other ligands or ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trimethylsilyl chloride, which reacts to form silyl esters. The reaction conditions typically involve mild temperatures and controlled environments to prevent decomposition .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, the reaction with trimethylsilyl chloride produces silyl esters, while reduction reactions yield elemental silver and rhenium compounds .
Aplicaciones Científicas De Investigación
Silver(I) perrhenate has several scientific research applications, including:
Comparación Con Compuestos Similares
Silver(I) perrhenate can be compared with other similar compounds, such as:
Silver(I) permanganate (AgMnO₄): Both compounds are oxidizing agents, but this compound has a higher stability and lower solubility in water.
Silver(I) pertechnetate (AgTcO₄): Similar in structure, but this compound is less commonly used due to the radioactive nature of technetium.
Silver(I) perchlorate (AgClO₄): This compound has a stronger donor-acceptor interaction with silver ions compared to silver(I) perchlorate.
These comparisons highlight the unique properties of this compound, such as its stability and specific reactivity, which make it valuable in various applications.
Propiedades
IUPAC Name |
silver;oxido(trioxo)rhenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.4O.Re/q+1;;;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRISYOCHUNKJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgO4Re | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228461 | |
| Record name | Silver perrhenate (AgReO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-00-1, 20654-56-2 | |
| Record name | Rhenium silver tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver perrhenate (AgReO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium silver tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silver(I) perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)
![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)








